molecular formula C11H10N2O2S B1610684 Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate CAS No. 50483-79-9

Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B1610684
CAS No.: 50483-79-9
M. Wt: 234.28 g/mol
InChI Key: QAIYEEZCFZYANU-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate (CAS 50483-79-9) is a high-purity organic compound belonging to the 1,2,4-thiadiazole class. It is characterized by the molecular formula C 11 H 10 N 2 O 2 S and a molecular weight of 234.27 g/mol . Its structure, defined by the SMILES string CCOC(=O)C1=NC(=NS1)C2=CC=CC=C2, features a phenyl substituent at the 3-position and an ethoxycarbonyl group at the 5-position of the heterocyclic thiadiazole ring . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. As a heterocyclic scaffold, 1,2,4-thiadiazoles are of significant interest in the development of novel pharmaceuticals and agrochemicals. This product is supplied with a purity of 95% or greater . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYEEZCFZYANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482840
Record name ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50483-79-9
Record name ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate typically involves the formation of the 1,2,4-thiadiazole ring via cyclization reactions of suitable hydrazine derivatives or hydrazones with sulfur-containing reagents, followed by esterification or direct incorporation of the ethyl carboxylate group.

Preparation via Hydrazone Cyclization with Thionyl Chloride

One well-documented method for synthesizing thiadiazole derivatives, including this compound analogs, involves the reaction of acetophenone derivatives with ethyl hydrazinecarboxylate to form hydrazones, which are then cyclized using thionyl chloride.

Procedure:

  • Acetophenone (or substituted acetophenone) is reacted with ethyl hydrazinecarboxylate in chloroform under reflux conditions.
  • A catalytic amount of concentrated hydrochloric acid is added to facilitate hydrazone formation.
  • Water generated during the reaction is continuously removed to drive the reaction forward.
  • The hydrazone intermediate is isolated after solvent removal and washing.
  • The hydrazone is then treated with an excess of thionyl chloride at 0 °C, followed by stirring at room temperature overnight.
  • The reaction progress is monitored by the cessation of hydrogen chloride evolution.
  • Excess thionyl chloride is removed under vacuum, and the product is purified by washing and recrystallization.

This method yields the corresponding 1,2,3-thiadiazole derivatives in good yields and can be adapted for 1,2,4-thiadiazoles by adjusting the starting materials and conditions accordingly.

Cyclization of Carbethoxyhydrazones

Another approach involves the use of carbethoxyhydrazones derived from β-keto esters or related compounds.

  • The carbethoxyhydrazone of ethyl acetoacetate reacts smoothly with thionyl chloride to give ethyl 1,2,3-thiadiazole-5-carboxylate derivatives in yields up to 75%.
  • Similar cyclization can be attempted for ethyl 3-phenyl derivatives, although yields may vary.
  • The intermediate acid derivatives can be decarboxylated or further modified to obtain the desired thiadiazole esters.

Alternative Synthetic Routes

  • Reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol-water mixtures can yield thiadiazole derivatives through nucleophilic substitution and ring closure steps.
  • Industrial methods focus on optimizing reaction conditions for large-scale production, emphasizing eco-friendly reagents and minimizing hazardous by-products.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Hydrazone formation Acetophenone + ethyl hydrazinecarboxylate, reflux in chloroform, HCl catalyst Water removal critical for yield
Cyclization Thionyl chloride, 0 °C to room temperature Monitor HCl evolution; purify by recrystallization
Alternative cyclization Carbethoxyhydrazones + thionyl chloride Yields up to 75%; applicable to various derivatives
Base-mediated substitution Potassium carbonate in MeOH/H2O Used for ring closure and functionalization

Research Findings and Yield Data

  • The hydrazone-thionyl chloride method typically affords yields ranging from 60% to 80% for thiadiazole esters.
  • Carbethoxyhydrazone cyclization yields are reported around 75% for ethyl 1,2,3-thiadiazole-5-carboxylate derivatives.
  • Purification by recrystallization from chloroform or dimethyl sulfoxide enhances product purity.
  • The choice of solvent and reaction temperature critically influences product formation and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Remarks
Hydrazone formation + cyclization Acetophenone + ethyl hydrazinecarboxylate HCl catalyst, reflux; thionyl chloride, 0 °C to RT 60–80 Widely used, good yields, scalable
Carbethoxyhydrazone cyclization Ethyl acetoacetate derivatives Thionyl chloride ~75 Efficient for 1,2,3-thiadiazoles
Base-mediated substitution Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate K2CO3 in MeOH/H2O Variable Alternative route, useful for functionalization
Industrial optimized synthesis Various Eco-friendly conditions, scale-up High Focus on cost-effectiveness and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .

Scientific Research Applications

Chemistry

Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are used in various chemical transformations:

Reaction Type Description Common Reagents
OxidationForms sulfoxides or sulfonesHydrogen peroxide
ReductionConverts thiadiazole to dihydro derivativeSodium borohydride
SubstitutionElectrophilic/nucleophilic substitutionsHalogens, alkyl halides

Biology

The compound exhibits notable biological activities:

  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens.
  • Antifungal Activity : Research indicates effectiveness against fungal infections.

Studies have highlighted its role in developing new antibiotics and antifungal medications .

Medicine

Research into the medicinal applications of this compound reveals promising anticancer properties:

  • Antitumor Activity : Several studies have investigated its potential as an antitumor agent. For instance, derivatives have been tested against cancer cell lines with encouraging results .

The compound has been found to inhibit specific cancer cell growth effectively, suggesting its utility in cancer therapy.

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals : It serves as a precursor for developing pesticides and herbicides due to its biological activity against pests.
  • Pharmaceuticals : Its versatility allows for incorporation into various pharmaceutical compounds aimed at treating infections and diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of ethyl 3-phenyl-1,2,4-thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the phenyl group can enhance efficacy .
  • Anticancer Research : In vitro studies showed that specific thiadiazole derivatives could inhibit the proliferation of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .
  • Agricultural Applications : A recent investigation into its insecticidal properties revealed that certain derivatives displayed higher potency against aphids than traditional insecticides. This suggests potential for developing eco-friendly pest control solutions .

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Ethyl 3-Methyl-1,2,4-Thiadiazole-5-Carboxylate
  • Structure : Methyl group replaces phenyl at position 3.
  • Molecular Formula : C$6$H$8$N$2$O$2$S .
  • Key Differences: Smaller molecular weight (180.21 vs. ~265 for phenyl analog).
Ethyl 3-(4-Chlorophenyl)-1,2,4-Thiadiazole-5-Carboxylate
  • Structure : 4-Chloro substituent on the phenyl ring.
  • Molecular Formula : C${11}$H$9$ClN$2$O$2$S (MW: 268.72) .
  • Requires storage at 2–8°C to maintain stability, indicating higher sensitivity than unsubstituted analogs .
Ethyl 3-(Chloromethyl)-1,2,4-Thiadiazole-5-Carboxylate
  • Structure : Chloromethyl group at position 3.
  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, making it a precursor for further derivatization .

Heterocycle Variations

Oxadiazole Analogs
  • Ethyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate: Replaces sulfur with oxygen in the heterocycle. Example: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS: 1340441-65-7) is used in pharmaceutical intermediates .
Triazole Analogs
  • Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate :
    • Replaces thiadiazole with a triazole ring (three nitrogens).
    • Impact : Increased hydrogen-bonding capacity, influencing solubility and target binding .

Functional Group Modifications

Potassium 3-Phenyl-1,2,4-Thiadiazole-5-Carboxylate
  • Structure : Carboxylic acid salt instead of ethyl ester.
  • Properties : Higher polarity improves aqueous solubility, making it suitable for ionic interactions in crystal engineering .
Ethyl 3-(Aminomethyl)-1,2,4-Thiadiazole-5-Carboxylate Hydrochloride
  • Structure: Aminomethyl group enhances hydrophilicity.
  • Application : Polar derivatives are often explored for CNS drug delivery due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Method
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate C${11}$H${10}$N$2$O$2$S ~265 Phenyl Microwave-assisted
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate C$6$H$8$N$2$O$2$S 180.21 Methyl Commercial synthesis
Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate C${11}$H$9$ClN$2$O$2$S 268.72 4-Chlorophenyl Not specified
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate C$9$H$6$N$2$O$2$SK 236.32 Carboxylate salt Acid-base reaction

Biological Activity

Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a member of the thiadiazole class of compounds, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

  • Molecular Formula : C₁₁H₁₀N₂O₂S
  • Molecular Weight : 234.27 g/mol
  • Structure : The compound features a thiadiazole ring with an ethyl ester functional group and a phenyl substituent at the 3-position.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
  • Antifungal Activity :
    • Research has shown that this compound possesses antifungal properties, effective against common fungal pathogens. This suggests its utility in treating fungal infections.
  • Antitumor Effects :
    • Preliminary studies indicate potential anticancer activity. The compound may induce apoptosis in cancer cells by influencing specific signaling pathways and gene expression profiles .
  • Other Activities :
    • Additional biological effects include antioxidant, analgesic, anti-inflammatory, and neuroprotective activities . These properties suggest a broad spectrum of pharmacological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cellular Interaction : The thiadiazole ring can undergo electrophilic and nucleophilic substitutions, allowing it to interact with proteins and enzymes involved in cellular processes.
  • Biochemical Pathways : The compound influences multiple biochemical pathways that regulate cell function and metabolism. Its ability to modulate these pathways is crucial for its antimicrobial and anticancer effects .

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results demonstrate the compound's potential as an effective antimicrobial agent.

Antitumor Activity

In vitro studies on cancer cell lines showed that this compound could reduce cell viability significantly:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising antitumor potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate
Reactant of Route 2
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Ethyl 3-phenyl-1,2,4-thiadiazole-5-carboxylate

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